An In-depth Technical Guide to the ¹H NMR of 4-Chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde
An In-depth Technical Guide to the ¹H NMR of 4-Chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopy of 4-Chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who are engaged in the synthesis, characterization, and quality control of heterocyclic compounds. This document will delve into the theoretical prediction of the ¹H NMR spectrum, a detailed experimental protocol for its acquisition, and a thorough guide to the interpretation of the spectral data.
Introduction
4-Chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde is a substituted pyrimidine derivative. The pyrimidine scaffold is a core structure in numerous biologically active compounds, including pharmaceuticals. The presence of a reactive aldehyde group and a chlorine atom offers synthetic handles for further molecular elaboration, making this compound a valuable intermediate in medicinal chemistry. Accurate structural elucidation is paramount, and ¹H NMR spectroscopy is an indispensable tool for this purpose. This guide will provide the foundational knowledge to confidently analyze the ¹H NMR spectrum of this molecule.
Predicting the ¹H NMR Spectrum: A Structural Analysis
A robust understanding of the molecular structure allows for a confident prediction of the ¹H NMR spectrum. The structure of 4-Chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde contains three distinct proton environments: the pyrimidine ring proton, the piperidine ring protons, and the aldehyde proton.
Diagram 1: Molecular Structure and Proton Environments
Caption: Molecular structure of 4-Chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde with distinct proton environments highlighted.
Based on the structure, we can predict the following signals:
-
Aldehyde Proton (CHO): The proton attached to the carbonyl carbon is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the C=O bond. This signal is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 9.0 and 10.0 ppm.[1][2][3] The absence of adjacent protons results in a singlet multiplicity.[2]
-
Pyrimidine Proton (H-2): The pyrimidine ring has one proton at the C-2 position. Aromatic protons generally resonate between δ 7.0 and 9.0 ppm.[1] The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring will deshield this proton, shifting it downfield. Its multiplicity will be a singlet as there are no vicinal protons to couple with.
-
Piperidine Protons: The piperidine ring has three sets of chemically non-equivalent methylene (CH₂) groups due to their proximity to the pyrimidine ring.
-
α-Methylene Protons (adjacent to Nitrogen): The two CH₂ groups directly attached to the nitrogen atom are in the α-position. These protons are deshielded by the electronegative nitrogen and will appear as a triplet. A typical chemical shift for such protons is in the range of δ 2.5-3.5 ppm.[4]
-
β- and γ-Methylene Protons: The CH₂ groups in the β and γ positions of the piperidine ring are further from the electron-withdrawing pyrimidine ring. They will be more shielded compared to the α-protons and are expected to resonate upfield. Their signals will likely appear as multiplets in the range of δ 1.5-2.0 ppm.[4] Due to the complexity of their coupling, they may overlap.
-
Predicted ¹H NMR Data Summary
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aldehyde-H | 9.0 - 10.0 | Singlet (s) | 1H |
| Pyrimidine-H (H-2) | 8.0 - 9.0 | Singlet (s) | 1H |
| Piperidine-α-CH₂ | 3.0 - 4.0 | Triplet (t) | 4H |
| Piperidine-β,γ-CH₂ | 1.5 - 2.0 | Multiplet (m) | 6H |
Experimental Protocol for ¹H NMR Data Acquisition
The following protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum of 4-Chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde. Adherence to these steps is crucial for obtaining reliable and reproducible data.
Materials and Equipment
-
4-Chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde sample
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
High-quality 5 mm NMR tubes
-
Pipettes and glassware
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the compound.[5][6]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. CDCl₃ is a common first choice.[7] If solubility is an issue, DMSO-d₆ can be used. Be aware that the choice of solvent can slightly affect the chemical shifts.[8][9]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[5]
-
Transfer to NMR Tube: Using a pipette, transfer the solution to a clean, dry NMR tube. Ensure there are no solid particles in the solution. If necessary, filter the solution through a small cotton plug in the pipette.[7]
-
Standard: Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm). Many commercially available deuterated solvents already contain TMS.[10]
Diagram 2: NMR Sample Preparation Workflow
Caption: A streamlined workflow for the preparation and acquisition of the ¹H NMR spectrum.
Spectrometer Setup and Data Acquisition
-
Insert Sample: Carefully insert the NMR tube into the spectrometer.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.[11]
-
Acquisition Parameters: Set the appropriate acquisition parameters, including the number of scans, relaxation delay, and spectral width. For a routine ¹H NMR, 8 to 16 scans are typically sufficient.
-
Data Acquisition: Acquire the Free Induction Decay (FID) data.
-
Data Processing: Process the FID using a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.
Interpretation of the ¹H NMR Spectrum
The interpretation of the ¹H NMR spectrum involves analyzing four key features: the number of signals, their chemical shifts, their integration, and their multiplicity (splitting pattern).[12][13][14]
-
Number of Signals: The number of distinct signals in the spectrum corresponds to the number of chemically non-equivalent sets of protons in the molecule. For 4-Chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde, we expect to see four main groups of signals.
-
Chemical Shift (δ): The position of a signal along the x-axis (in ppm) indicates the chemical environment of the protons. As predicted, the aldehyde proton will be the most downfield, followed by the pyrimidine proton, the α-piperidine protons, and finally the β- and γ-piperidine protons being the most upfield.
-
Integration: The area under each signal is proportional to the number of protons giving rise to that signal. The integration values should correspond to the predicted ratios of 1:1:4:6 for the aldehyde, pyrimidine, α-piperidine, and β,γ-piperidine protons, respectively.
-
Multiplicity (Splitting): The splitting of a signal into multiple peaks is caused by the magnetic influence of neighboring protons (spin-spin coupling or J-coupling).[15][16] The n+1 rule is a useful guide for simple systems, where n is the number of equivalent neighboring protons.[17]
-
The aldehyde and pyrimidine protons are expected to be singlets as they have no adjacent protons.
-
The α-piperidine protons will be split by the two adjacent β-protons, resulting in a triplet (2+1=3).
-
The β- and γ-piperidine protons will exhibit more complex splitting patterns due to coupling with their neighbors, resulting in a multiplet.
-
Long-range coupling (over more than three bonds) can sometimes be observed, especially in rigid systems or through π-systems, which may lead to slight broadening of singlets or more complex multiplets.[18][19][20]
Conclusion
This in-depth technical guide provides a comprehensive framework for understanding and analyzing the ¹H NMR spectrum of 4-Chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde. By combining a theoretical prediction of the spectrum with a robust experimental protocol and a detailed guide to data interpretation, researchers can confidently characterize this important synthetic intermediate. The principles outlined herein are broadly applicable to the structural elucidation of a wide range of organic molecules.
References
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
- Cherukupalli, P., et al. (2017). Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. Quest Journals Journal of Research in Pharmaceutical Science, 3(1), 11-16.
-
Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67432, 2,4-Diamino-6-chloropyrimidine. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, November 20). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]
- Elguero, J., et al. (1976). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 54(9), 1329-1333.
- Gaul, M. D., et al. (2007). 4-Amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes as potent FLT-3 inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(17), 4818-4821.
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4201, Minoxidil. Retrieved from [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
- Manimaran, A., et al. (2013). Synthesis, spectral characterization, and in vitro antimicrobial evaluation of ruthenium(III) complexes of piperidine dithiocarbamate with triphenylphosphine/arsine.
-
Reich, H. J. (n.d.). NMR Spectroscopy :: 5-HMR-6 Long-Range (4J and higher) Proton-Proton Couplings. University of Wisconsin-Madison. Retrieved from [Link]
- Cavaleiro, J. A. S. (1987). "Solvent Effects" in 1H NMR Spectroscopy: A Simple Undergraduate Experiment.
-
UCLA Chemistry & Biochemistry. (n.d.). Aldehydes. Retrieved from [Link]
- Google Patents. (n.d.). EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide.
-
Wikipedia. (n.d.). J-coupling. Retrieved from [Link]
-
Oregon State University. (2020, February 7). CH 336: Aldehyde Spectroscopy. Retrieved from [Link]
-
Nanalysis. (2022, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
-
Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]
- El-Gohary, N. S., & Shaaban, M. I. (2018). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Advances, 8(52), 29759-29772.
- Ponnuswamy, S., et al. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(4), 834-840.
-
Chemistry LibreTexts. (2023, January 29). J-Coupling (Scalar). Retrieved from [Link]
-
Leah4sci. (2013, January 23). How To Analyze The Peaks Of H-NMR Spectroscopy [Video]. YouTube. [Link]
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
-
Frontier, A. (2026). How to Get a Good 1H NMR Spectrum. University of Rochester. Retrieved from [Link]
- Manimekalai, A., et al. (2004). Protonation effect on chemical shifts of some piperidones unusual influence by anions. Indian Journal of Chemistry - Section B, 43B(8), 1733-1738.
-
Der Pharma Chemica. (2016). Revealing the J-coupling in the 1H-NMR Spectra of Antineoplastic and Antimetabolites Drugs. Retrieved from [Link]
-
JoVE. (2025, May 22). Video: NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]
-
Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
- Kikelj, D., et al. (2005). Synthesis of 5-acyl-6-[2-hydroxy-3-(amino)propylamino]-1,3-dialkyl-1H-pyrimidine-2,4-diones. Organic & Biomolecular Chemistry, 3(7), 1269-1275.
-
Reich, H. J. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. University of Wisconsin-Madison. Retrieved from [Link]
- Saielli, G., & Bagno, A. (2009). Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. Molecules, 14(9), 3228-3247.
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 606255, 2,4-Diamino-6-piperidinopyrimidine. Retrieved from [Link]
Sources
- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. CH 336: Aldehyde Spectroscopy [sites.science.oregonstate.edu]
- 4. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]
- 5. organomation.com [organomation.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. How To [chem.rochester.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.washington.edu [chem.washington.edu]
- 11. publish.uwo.ca [publish.uwo.ca]
- 12. acdlabs.com [acdlabs.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. J-coupling - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. compoundchem.com [compoundchem.com]
- 18. acdlabs.com [acdlabs.com]
- 19. organicchemistrydata.org [organicchemistrydata.org]
- 20. organicchemistrydata.org [organicchemistrydata.org]
